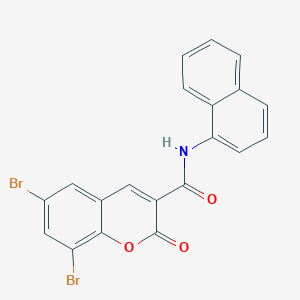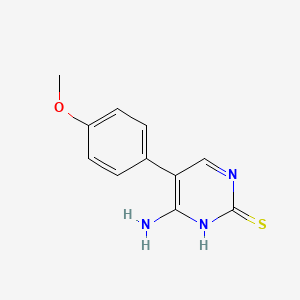amine](/img/structure/B12126783.png)
[(4-Bromothiophen-2-yl)methyl](pentan-3-yl)amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Bromothiophen-2-yl)methylamine is an organic compound with the molecular formula C10H16BrNS. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. The compound features a bromine atom at the 4-position of the thiophene ring and a pentan-3-ylamine group attached to the thiophene ring via a methylene bridge.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromothiophen-2-yl)methylamine typically involves the following steps:
Bromination of Thiophene: Thiophene is brominated at the 4-position using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide.
Formation of the Methylene Bridge: The brominated thiophene is then reacted with formaldehyde and a secondary amine (pentan-3-ylamine) under basic conditions to form the methylene bridge.
Industrial Production Methods
Industrial production of (4-Bromothiophen-2-yl)methylamine may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the processes are designed to be cost-effective and environmentally friendly.
化学反応の分析
Types of Reactions
(4-Bromothiophen-2-yl)methylamine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The compound can undergo reduction reactions to remove the bromine atom or reduce the thiophene ring.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium amide, thiols, or alkoxides in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
Substitution Reactions: Products include various substituted thiophenes depending on the nucleophile used.
Oxidation Reactions: Products include thiophene sulfoxides or sulfones.
Reduction Reactions: Products include debrominated thiophenes or reduced thiophene rings.
科学的研究の応用
(4-Bromothiophen-2-yl)methylamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Used in the development of materials such as conductive polymers and organic semiconductors.
作用機序
The mechanism of action of (4-Bromothiophen-2-yl)methylamine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to participate in various biochemical pathways, potentially leading to therapeutic effects.
類似化合物との比較
(4-Bromothiophen-2-yl)methylamine can be compared with other thiophene derivatives:
(4-Bromothiophen-2-yl)methylamine: Similar structure but with a methyl group instead of a pentan-3-yl group.
(4-Bromothiophen-2-yl)methylamine: Similar structure but with an ethyl group instead of a pentan-3-yl group.
(4-Bromothiophen-2-yl)methylamine: Similar structure but with a phenyl group instead of a pentan-3-yl group.
The uniqueness of (4-Bromothiophen-2-yl)methylamine lies in its specific substitution pattern, which may confer distinct chemical and biological properties compared to its analogs.
特性
分子式 |
C10H16BrNS |
|---|---|
分子量 |
262.21 g/mol |
IUPAC名 |
N-[(4-bromothiophen-2-yl)methyl]pentan-3-amine |
InChI |
InChI=1S/C10H16BrNS/c1-3-9(4-2)12-6-10-5-8(11)7-13-10/h5,7,9,12H,3-4,6H2,1-2H3 |
InChIキー |
XTPPUDBZBWQDDQ-UHFFFAOYSA-N |
正規SMILES |
CCC(CC)NCC1=CC(=CS1)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-[4-amino-5-(2-methoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(2-ethoxyphenyl)acet amide](/img/structure/B12126716.png)


![(5Z)-5-(4-bromobenzylidene)-2-(3-chlorophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12126740.png)
![ethyl 4-[2-amino-3-(cyclopropylcarbamoyl)-1H-pyrrolo[2,3-b]quinoxalin-1-yl]benzoate](/img/structure/B12126747.png)

![2-(4-Bromothiophen-2-yl)-2-[(oxolan-2-ylmethyl)amino]acetic acid](/img/structure/B12126756.png)

![7,7-Dimethyl-1-{[(3-pyridylamino)sulfonyl]methyl}bicyclo[2.2.1]heptan-2-one](/img/structure/B12126769.png)
![8'-methoxy-4',4',6'-trimethyl-3H,4'H-spiro[1,3-benzothiazole-2,1'-pyrrolo[3,2,1-ij]quinolin]-2'-one](/img/structure/B12126772.png)


